5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
CAS No.: 1220039-61-1
Cat. No.: VC3091513
Molecular Formula: C9H9ClN2O2
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride - 1220039-61-1](/images/structure/VC3091513.png)
Specification
CAS No. | 1220039-61-1 |
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Molecular Formula | C9H9ClN2O2 |
Molecular Weight | 212.63 g/mol |
IUPAC Name | 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C9H8N2O2.ClH/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H |
Standard InChI Key | YBWVKQFIQNZDAO-UHFFFAOYSA-N |
SMILES | CC1=CC=CC2=NC(=CN12)C(=O)O.Cl |
Canonical SMILES | CC1=CC=CC2=NC(=CN12)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Structural Characterization
5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride features a bicyclic heterocyclic system consisting of fused imidazole and pyridine rings. The compound is characterized by a methyl substituent at position 5 on the pyridine ring and a carboxylic acid moiety at position 2 of the imidazole ring, with the molecule formulated as a hydrochloride salt. This structure shares similarities with 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate, which has been documented in chemical databases .
The molecular formula for the free acid form is C9H8N2O2, while the hydrochloride salt would have the formula C9H8N2O2·HCl. The core imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its appearance in numerous clinically approved drugs and investigational compounds.
Physical and Chemical Properties
Based on structural analogs, the compound likely exists as a crystalline solid at room temperature. The molecular weight of the hydrochloride salt would be approximately 212.63 g/mol (excluding water molecules), which is derived from the known molecular weight of related compounds . As a carboxylic acid derivative, the compound likely exhibits acidic properties with the hydrochloride salt form enhancing water solubility compared to the free acid.
Synthesis Methods
General Synthetic Approaches
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the reaction of 2-aminopyridines with α-halocarbonyl compounds. For position-3 carboxylic acid derivatives, a well-established method involves the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol under reflux conditions .
A general synthesis procedure for imidazo[1,2-a]pyridine derivatives, as reported in the literature, involves:
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Reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate in 96% ethanol under reflux for 6 hours
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Cooling and evaporation of excess ethanol in vacuo
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Partition of the residual red oil between ether and water
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Drying and evaporation of the ether extracts to obtain the crystallized product
Specific Synthesis for Position-2 Carboxylic Acids
For the synthesis of 5-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, a modified approach would likely involve:
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Reaction of 2-amino-5-methylpyridine with an appropriate α-halocarbonyl compound
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Formation of the imidazo[1,2-a]pyridine ring system with the carboxylic acid (or ester) functionality at position 2
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If synthesized as an ester, hydrolysis to obtain the free carboxylic acid
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Treatment with hydrogen chloride in an appropriate solvent to form the hydrochloride salt
Hydrazide Derivatives as Synthetic Intermediates
Related compounds such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide have been synthesized by refluxing ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate with hydrazine in ethanol . Such hydrazide derivatives serve as important intermediates for the synthesis of various biologically active compounds through condensation reactions with ketones or aldehydes.
Biological Activity and Applications
Antitubercular Activity
The imidazo[1,2-a]pyridine scaffold has demonstrated significant activity against Mycobacterium tuberculosis. Related compounds, particularly imidazo[1,2-a]pyridine-3-carboxamides, have shown minimum inhibitory concentrations (MICs) ≤1 μM against replicating bacteria, with some compounds exhibiting MIC values ≤0.006 μM . While these findings specifically relate to position-3 derivatives rather than position-2 derivatives, they suggest potential applications for the broader class of compounds.
Table 1. Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives
Compound | Position of Substituent | MIC against M. tuberculosis H37Rv | Activity against Drug-Resistant Strains |
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Compounds 9, 12, 16, 17, 18* | Position-3 carboxamides | ≤0.006 μM | Active |
PA-824 (Comparison) | N/A | Higher than compound 18 by nearly 10-fold | Less active than compound 18 against most strains |
5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid HCl | Position-2 carboxylic acid | Not determined | Not determined |
*Reference compounds from literature
Activity Against Drug-Resistant Tuberculosis
Some imidazo[1,2-a]pyridine derivatives have demonstrated activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical M. tuberculosis strains. Notably, compound 18 (a position-3 carboxamide derivative) was found to be most potent against all drug-resistant strains screened, with MICs ranging from <0.03 to 0.8 μM, surpassing the activity of the clinical candidate PA-824 in nearly every strain tested .
This outstanding potency against various drug-resistant strains suggests that compounds of this structural class may inhibit novel and essential targets in these clinical strains. Recent publications indicate that various imidazo[1,2-a]pyridines may act as inhibitors of ATP homeostasis by targeting QcrB, which encodes components of the cytochrome bc1 complex .
Structure-Activity Relationships
Effect of Substituent Position
The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by the position of substituents on the bicyclic scaffold. While most research has focused on position-3 derivatives, the positioning of functional groups at position-2, as in 5-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, could potentially yield compounds with distinct biological profiles.
Role of the Methyl Group
The methyl substituent at position 5 potentially influences:
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Lipophilicity of the molecule
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Electron density distribution across the bicyclic system
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Binding interactions with potential biological targets
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Metabolic stability and pharmacokinetic properties
Importance of the Carboxylic Acid Group
The carboxylic acid functionality serves as:
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A hydrogen bond donor and acceptor for interactions with biological targets
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A point for ionic interactions with positively charged amino acid residues in proteins
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A versatile handle for further derivatization, particularly conversion to amides, which have shown significant biological activity
Impact of Salt Form
The hydrochloride salt form typically confers several advantages:
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Enhanced aqueous solubility compared to the free acid
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Improved stability
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Better crystallinity, facilitating manufacturing processes
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Potentially improved bioavailability
Pharmacokinetic Properties
Compound | PO Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | IV Clearance (mL/min/kg) | % F |
---|---|---|---|---|---|---|---|
Compound 13* | 3 | 411 | 181 | 0.25 | 5 | 43.1 | 35.8 |
Compound 18* | 3 | 3,850 | 337 | 0.5 | ND | ND | 31.1 |
Compound 13* | 100 | 54,200 | 15,600 | 2.0 | 1.93 | - | - |
Compound 18* | 10 | 11,000 | 1,160 | 0.5 | 13.2 | - | - |
*Reference compounds from literature ; ND = not determined
Metabolism and Elimination
Metabolism studies of imidazo[1,2-a]pyridine derivatives have shown varying rates of clearance depending on the specific structural features. In mouse studies, some compounds have demonstrated clearance rates around 43 mL/min/kg following intravenous administration . The half-life can range from approximately 2 hours to over 13 hours depending on the specific substitution pattern .
Bioavailability
Oral bioavailability of imidazo[1,2-a]pyridine derivatives has been reported in the range of 30-36% in mouse models . This moderate bioavailability suggests that while these compounds are absorbed following oral administration, there may be opportunities for further optimization of drug delivery strategies.
Chemical Identifiers and Properties
Computed Descriptors
Based on structurally related compounds, the following chemical identifiers can be anticipated for 5-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (prior to salt formation):
Table 3. Chemical Identifiers for Related Compound (5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid)
Identifier Type | Value |
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Molecular Formula | C9H8N2O2 (free acid) |
Molecular Weight | ~176.17 g/mol (free acid) |
SMILES | CC1=CC=CC2=NC(=CN12)C(=O)O |
InChI | InChI=1S/C9H8N2O2/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13) |
*Data extrapolated from related compounds
Physical Properties
The physical properties of 5-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride would likely include:
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Appearance: Crystalline solid
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Solubility: Soluble in water (enhanced by the hydrochloride salt form), potentially soluble in polar organic solvents
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Melting point: Likely above 180°C based on related compounds
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pKa: Estimated around 3-4 for the carboxylic acid group
Future Research Directions
Future investigations of 5-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride should focus on:
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Development of efficient and scalable synthetic routes
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Comprehensive characterization of physical and chemical properties
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Evaluation of antimicrobial activity against a broad spectrum of pathogens
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Assessment of structure-activity relationships through systematic modification of the core structure
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Investigation of potential applications beyond antimicrobial activity
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Detailed pharmacokinetic and toxicological studies to assess drug-like properties
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